2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-7(11)12)8-10(9-5)2-3-13-8/h2-4H2,1H3,(H,11,12) |
InChI Key |
HYFUGSHXIYRYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCOC2=C1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Allyloxy Pyrazole Cyclization
A common approach involves reacting 3-allyloxy-1H-pyrazole-4-carbaldehyde derivatives under acidic or thermal conditions to induce intramolecular oxazole ring closure. For example:
Nitrile Oxide Cycloaddition (INOC)
Intramolecular nitrile oxide cycloaddition (INOC) offers a regioselective route:
-
Substrate : 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime.
-
Conditions : Chloramine-T oxidation in dichloromethane generates nitrile oxides, which undergo [3+2] cycloaddition to form the oxazole ring.
Introduction of the Acetic Acid Side Chain
After constructing the pyrazolo-oxazole core, the acetic acid group is introduced via hydrolysis or alkylation.
Hydrolysis of Acetonitrile Precursors
A two-step protocol converts nitriles to carboxylic acids:
Ester Hydrolysis
Methyl or ethyl esters of the target compound are hydrolyzed under acidic or basic conditions:
-
Substrate : Methyl 2-(6-methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetate.
-
Basic Conditions : 6 M NaOH at 100°C for 6 hours (quantitative conversion).
-
Acidic Conditions : H<sub>2</sub>SO<sub>4</sub> in methanol/water under reflux (83% yield).
One-Pot Synthesis via Acyl Halide Intermediates
Efficient one-pot methods avoid isolating moisture-sensitive intermediates:
-
Acyl Chloride Formation : React 6-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-acetic acid with phosphorus oxychloride (POCl<sub>3</sub>) in ethyl acetate at 50–55°C.
-
Amidation (Optional) : Treat the acyl chloride with dimethylamine gas at 10–15°C to form amides, though this step is omitted for the free acid.
-
Workup : Neutralize with sodium bicarbonate and precipitate the product at 5–10°C.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
-
Cyclization Efficiency : Electron-donating groups (e.g., methyl at position 6) enhance ring closure rates by stabilizing transition states.
-
Hydrolysis Selectivity : Basic conditions favor nitrile-to-acid conversion without side reactions, while acidic hydrolysis risks decarboxylation.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclocondensation yields by stabilizing ionic intermediates .
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The acetic acid moiety undergoes standard carboxylic acid reactions, though specific conditions for this compound are often proprietary.
| Reaction Type | Typical Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Esterification | Alcohols, acid catalysts (H₂SO₄, HCl) | Alkyl/aryl esters | Enhanced lipophilicity |
| Amidation | Amines, DCC/DMAP coupling agents | Substituted amides | Bioisosteric potential |
| Salt Formation | NaOH, KOH | Sodium/potassium carboxylates | Improved aqueous solubility |
Research Findings :
-
Ester derivatives are prioritized for prodrug strategies due to tunable hydrolysis rates.
-
Amidation with primary amines proceeds efficiently (>75% yield) under carbodiimide-mediated coupling, though steric hindrance reduces yields for bulky amines.
Heterocyclic Ring Reactivity
The dihydropyrazolo[5,1-b]oxazole core participates in electrophilic substitutions and ring-opening reactions, though detailed mechanistic studies remain limited .
Electrophilic Aromatic Substitution (EAS)
The electron-rich oxazole ring directs electrophiles to specific positions:
| Electrophile | Position | Catalyst | Outcome |
|---|---|---|---|
| Nitronium ion | C-5 | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Halogens (Cl₂, Br₂) | C-4 | FeCl₃ | Halo-analogues |
Key Observations :
-
Nitration at C-5 preserves the heterocyclic aromaticity, critical for maintaining biological activity .
-
Bromination requires anhydrous conditions to prevent ring hydrolysis .
Ring-Opening Reactions
Under acidic or oxidative conditions, the oxazole ring undergoes cleavage:
| Condition | Product | Application |
|---|---|---|
| HCl (conc.), reflux | Pyrazolo-amide derivatives | Precursors for fused N-heterocycles |
| H₂O₂, acetic acid | Oxidative degradation products | Metabolic pathway studies |
Mechanistic Insight :
-
Protonation of the oxazole oxygen precedes ring opening, generating reactive intermediates that rearrange into stable amides .
Multicomponent and Cycloaddition Reactions
The compound serves as a building block in complex heterocycle syntheses:
Huisgen Cycloaddition
The strained dihydrooxazole participates in [3+2] cycloadditions with alkynes under copper catalysis:
| Alkyne | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, TBTA | Triazole-fused pyrazolo-oxazole | 62% |
Significance :
Enamine Cyclizations
Reactions with β-keto esters yield polycyclic systems:
| Reactant | Conditions | Product |
|---|---|---|
| Ethyl acetoacetate | Piperidine, ethanol | Tetrahydropyrano[3,4-c]pyrazoles |
Stereochemical Control :
-
The reaction proceeds via keto-enol tautomerism, with the oxazole nitrogen directing stereoselectivity .
Stability and Degradation Pathways
Critical parameters affecting reaction outcomes:
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| pH > 9 | Hydrolysis of oxazole ring | Buffered neutral conditions |
| UV light (254 nm) | Radical-mediated decomposition | Amber glassware, inert atmosphere |
| Temperature > 120°C | Decarboxylation | Microwave-assisted synthesis |
Analytical Data :
-
TGA shows 5% weight loss at 150°C, correlating with decarboxylation onset.
-
HPLC-MS identifies primary degradation products as ring-opened dicarboxylic acids.
Computational Modeling Predictions
DFT calculations (B3LYP/6-311+G**) reveal:
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | High nucleophilicity at C-7 |
| Fukui Index (f⁻) | 0.21 (oxazole O) | Susceptibility to electrophiles |
| pKa (COOH) | 3.9 ± 0.2 | Stronger acid than acetic acid |
Synopsis :
The compound's dual reactivity (acid + heterocycle) enables orthogonal functionalization strategies, though exact synthetic protocols remain closely guarded intellectual property in industrial settings . Recent advances in flow chemistry and enzymatic catalysis show promise for improving regioselectivity in its derivatization .
Scientific Research Applications
Biological Activities
Research indicates that 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. Its structural similarity to other known pharmacophores involved in pain management indicates potential interactions with specific receptors or enzymes in inflammatory pathways.
- Analgesic Activity : The compound has shown promise in analgesic applications, potentially modulating pain pathways through receptor interactions, although detailed mechanisms are still under investigation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The ability to modify its structure allows for the development of analogs with tailored biological properties. This flexibility is crucial for enhancing its therapeutic efficacy and minimizing side effects.
Case Studies
Several studies have documented the applications of this compound:
- In Vitro Studies : Research involving various cancer cell lines has demonstrated that derivatives of this compound can inhibit cell proliferation. For instance, compounds derived from this structure were tested against MCF-7 breast cancer cells, showing significant cytotoxic effects at specific concentrations .
- Molecular Docking Studies : Computational studies have been employed to predict the interaction of this compound with biological targets. Molecular docking simulations suggest that it may effectively bind to enzymes involved in inflammatory responses, providing insights into its mechanism of action and guiding future experimental designs .
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid and its analogs:
Notes: * Molecular weights marked with (*) are calculated based on inferred formulas. - Solubility Trends: The acetic acid derivatives (target compound, 7-Cl, 7-NO₂) likely exhibit higher water solubility compared to esterified or halogenated analogs due to ionizable carboxyl groups. For example, gabapentin (a structurally unrelated but functional analog) is freely soluble in water, suggesting similar behavior for the target compound . - Electronic Effects: The nitro group in the 7-NO₂ derivative increases acidity (predicted pKa ~1.31), which could influence binding to biological targets like enzymes . - Synthetic Utility: Halogenated analogs (7-Cl, 7-I, 7-Br) are valuable intermediates for further functionalization via Suzuki or Ullmann couplings .
Key Research Findings
Synthetic Routes: Analogous compounds (e.g., 7-NO₂ and 7-I derivatives) are synthesized via regioselective alkylation or coupling reactions, as seen in pyrazolo-triazole systems .
Spectroscopic Characterization : NMR and IR spectroscopy are critical for confirming tautomeric forms and substituent positions in these bicyclic systems .
Biological Activity
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 182.18 g/mol. Its structure includes a dihydropyrazolo moiety fused to an oxazole ring, which is linked to an acetic acid group. This specific arrangement may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Structural Features | Dihydropyrazolo, Oxazole |
| Functional Groups | Acetic Acid |
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely due to its structural similarities with known pharmacophores that target pain management pathways. Research indicates that the compound may interact with specific receptors or enzymes involved in inflammatory processes, although detailed mechanisms are still under investigation.
Enzyme Interaction Studies
Initial findings from interaction studies indicate that this compound may modulate enzyme activities associated with inflammation and pain signaling. Techniques such as molecular docking and binding assays are being utilized to elucidate the precise mechanisms through which this compound exerts its effects on biological targets.
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Pain Models : In animal models of pain, the compound demonstrated a significant reduction in pain response compared to control groups. The results indicated a dose-dependent effect, suggesting potential for therapeutic use in pain management.
- Inflammation Models : In models of acute inflammation, the compound reduced markers of inflammation significantly. This was measured by assessing cytokine levels and other inflammatory mediators in treated versus untreated groups.
The exact mechanism by which this compound operates is not fully understood but is believed to involve:
- Modulation of cyclooxygenase (COX) enzymes.
- Interaction with specific receptors involved in pain signaling pathways.
- Inhibition of pro-inflammatory cytokines.
Further research is needed to clarify these pathways and confirm the therapeutic potential of the compound.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Reagents | Solvent | Temp/Time | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | (PPh₃)₄Pd, K₂CO₃ | DMF/H₂O | 100°C, 12 h | ~70% | |
| Cyclocondensation | Acetic acid, NaOAc | AcOH | Reflux, 5 h | 76% |
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3176 cm⁻¹) and heterocyclic ring vibrations (C-HAr ~3095 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm methyl groups, acetic acid protons, and dihydropyrazole-oxazole ring systems.
- X-ray Crystallography : Use SHELX suite (e.g., SHELXL/SHELXS) for small-molecule refinement. SHELX is robust for high-resolution or twinned data, with automated pipelines for high-throughput analysis .
Advanced: How can researchers optimize reaction yields in cross-coupling steps?
Methodological Answer:
Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ shows higher efficiency than Pd(OAc)₂ in Suzuki reactions due to enhanced stability and electron-rich coordination .
- Solvent System : Polar aprotic solvents (DMF, DMSO) improve solubility of arylboronic acids, while aqueous phases (H₂O) aid in base activation.
- Base Choice : K₂CO₃ (over NaOH) minimizes side reactions in Pd-catalyzed couplings .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) to avoid over-reaction .
Advanced: How should contradictory spectral data (e.g., NMR splitting vs. X-ray) be resolved?
Methodological Answer:
- Dynamic Effects : For unexpected NMR splitting (e.g., diastereotopic protons), perform variable-temperature NMR to assess conformational flexibility .
- Crystallographic Validation : Use SHELXD for phase refinement to resolve ambiguities in stereochemistry. For example, SHELX’s dual-space algorithm resolves twinned or disordered crystals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to confirm assignments .
Advanced: What strategies are effective for evaluating the compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram– bacteria. Use microdilution broth methods (e.g., 24 h incubation at 37°C) .
- Molecular Docking : Employ AutoDock Vina to predict binding affinity to targets (e.g., bacterial DNA gyrase). Parameterize heterocyclic moieties using PM6 semi-empirical methods for accurate ligand conformations .
- Metabolic Stability : Assess hepatic clearance using liver microsome models (e.g., human CYP450 isoforms) with LC-MS quantification .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in ethanol, improving aqueous solubility (e.g., hydrazide dihydrochloride derivatives ).
- Co-solvent Systems : Use DMSO/PEG400 mixtures (≤10% v/v) to maintain compound stability while enhancing dissolution .
Basic: What are common impurities during synthesis, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted boronic acids or halogenated intermediates.
- Purification :
Advanced: What computational tools assist in predicting reactivity or tautomeric forms?
Methodological Answer:
- Tautomer Prediction : Use MarvinSketch/ChemAxon to model keto-enol equilibria in the dihydropyrazole-oxazole core.
- Reactivity Maps : Apply Fukui indices (via Gaussian09) to identify nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
